molecular formula C16H18N2OS B2494608 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide CAS No. 2034448-74-1

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2494608
CAS No.: 2034448-74-1
M. Wt: 286.39
InChI Key: QAPIOUOIHKVNJA-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide is a complex organic compound that features a thiophene ring fused with a pyridine ring, connected to a cyclopentanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene and pyridine intermediates, which are then coupled through a series of reactions involving reagents such as organolithium compounds or Grignard reagents. The final step often involves the formation of the carboxamide group through an amidation reaction using cyclopentanecarboxylic acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors for improved reaction control and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiophene and pyridine derivatives.

Scientific Research Applications

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.

    Pyridine derivatives: Compounds such as 2-pyridinecarboxamide and 4-pyridinecarboxamide.

Uniqueness

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide is unique due to the combination of the thiophene and pyridine rings with a cyclopentanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(13-3-1-2-4-13)18-10-12-5-7-17-15(9-12)14-6-8-20-11-14/h5-9,11,13H,1-4,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPIOUOIHKVNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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